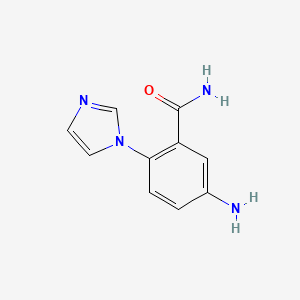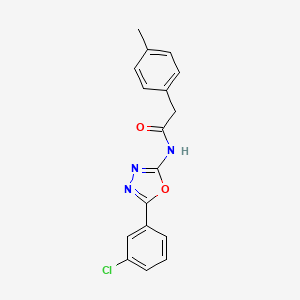![molecular formula C16H14ClN3O2 B2560992 2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide CAS No. 1356742-54-5](/img/structure/B2560992.png)
2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CC-115 and is a potent inhibitor of two key signaling pathways, mTORC1 and mTORC2.
Mechanism of Action
CC-115 inhibits the activity of mTORC1 and mTORC2, which are two key signaling pathways involved in cell growth and proliferation. By inhibiting these pathways, CC-115 can slow down the growth of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
CC-115 has been shown to have a variety of biochemical and physiological effects. It can reduce the expression of several proteins involved in cell growth and proliferation, such as Cyclin D1 and c-Myc. CC-115 can also reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in autoimmune diseases.
Advantages and Limitations for Lab Experiments
CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1 and mTORC2, making it a valuable tool for studying these signaling pathways. CC-115 is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to using CC-115 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by other signaling pathways. Additionally, CC-115 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on CC-115. One area of focus is to investigate its potential applications in combination therapy with other drugs. Another area of research is to study its effects on other signaling pathways and its potential applications in other diseases. Furthermore, the safety and efficacy of CC-115 in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CC-115 involves several steps, including the formation of the pyridine ring, the introduction of the chloro group, and the addition of the cyclopropylcarbamoyl group. The final product is obtained through a reaction between the intermediate product and 2-amino-4-methylpyridine-3-carboxamide. The synthesis of CC-115 has been optimized to produce high yields and purity.
Scientific Research Applications
CC-115 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CC-115 has also been studied for its potential applications in the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis.
properties
IUPAC Name |
2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-14-12(5-3-9-18-14)16(22)20-13-6-2-1-4-11(13)15(21)19-10-7-8-10/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSJMFKJDBHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

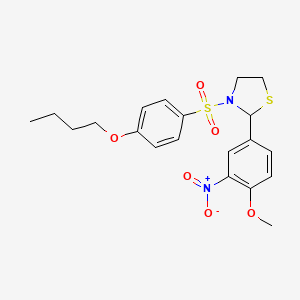
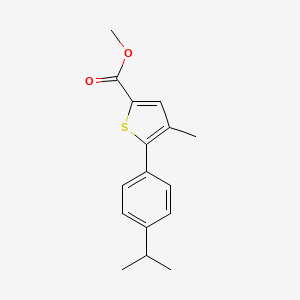
![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)
![{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)
![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2560919.png)
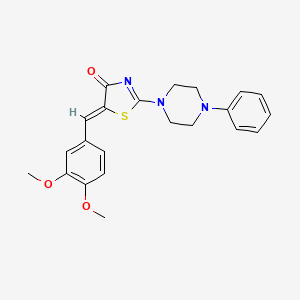
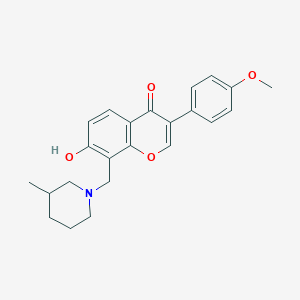

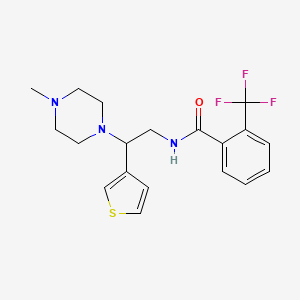
![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)

